Cas no 29974-49-0 (1,3-Cyclohexanedione,5,5-dimethyl-2-[(phenylamino)methylene]-)

1,3-Cyclohexanedione,5,5-dimethyl-2-[(phenylamino)methylene]- structure
29974-49-0 structure
Product Name:1,3-Cyclohexanedione,5,5-dimethyl-2-[(phenylamino)methylene]-
CAS-nummer:29974-49-0
MF:C15H17NO2
MW:243.300984144211
CID:288493
PubChem ID:135401616
Update Time:2025-04-19

1,3-Cyclohexanedione,5,5-dimethyl-2-[(phenylamino)methylene]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Cyclohexanedione,5,5-dimethyl-2-[(phenylamino)methylene]-
    • benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • 2-(Anilinomethylene)-5,5-dimethylcyclohexane-1,3-dione
    • MLS000104298
    • AKOS001623811
    • CS-0313598
    • CHEMBL4294963
    • 3-HYDROXY-5,5-DIMETHYL-2-PHENYLIMINOMETHYL-CYCLOHEX-2-ENONE
    • 2-(anilinomethylene)-5,5-dimethyl-cyclohexane-1,3-quinone
    • 5,5-dimethyl-2-(phenylazanylmethylidene)cyclohexane-1,3-dione
    • cid_748291
    • 2-(anilinomethylidene)-5,5-dimethylcyclohexane-1,3-dione
    • BDBM39514
    • 3-hydroxy-5,5-dimethyl-2-(phenyliminomethyl)cyclohex-2-en-1-one
    • 2-anilinomethylene-5,5-dimethyl-1,3-cyclohexanedione
    • SMR000054233
    • HMS2305H10
    • 5,5-dimethyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione
    • 5,5-Dimethyl-2-phenylaminomethylene-cyclohexane-1,3-dione
    • HMS1611E05
    • MFCD00512921
    • 2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
    • SCHEMBL11109819
    • CHEMBL3199819
    • 29974-49-0
    • 5,5-Dimethyl-2-((phenylamino)methylene)cyclohexane-1,3-dione
    • Inchi: 1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,17H,8-9H2,1-2H3/b16-10+
    • InChI-sleutel: WUDXQKBKKYVSNS-MHWRWJLKSA-N
    • LACHT: OC1=C(/C=N/C2C=CC=CC=2)C(CC(C)(C)C1)=O

Berekende eigenschappen

  • Exacte massa: 243.12601
  • Monoisotopische massa: 243.125929
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 354
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 46.2
  • XLogP3: 2.6

Experimentele eigenschappen

  • Dichtheid: 1.201
  • Kookpunt: 378.9°Cat760mmHg
  • Vlampunt: 141.1°C
  • Brekindex: 1.637
  • PSA: 46.17

1,3-Cyclohexanedione,5,5-dimethyl-2-[(phenylamino)methylene]- Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Apollo Scientific
OR33041-1g
5,5-Dimethyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione
29974-49-0 tech
1g
£1078.00 2025-02-19
Key Organics Ltd
6W-0872-1MG
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
29974-49-0 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
6W-0872-5MG
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
29974-49-0 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
6W-0872-10MG
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
29974-49-0 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
6W-0872-0.5G
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
29974-49-0 >90%
0.5g
£385.00 2025-02-09
Key Organics Ltd
6W-0872-1G
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
29974-49-0 >90%
1g
£770.00 2025-02-09
Key Organics Ltd
6W-0872-5G
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
29974-49-0 >90%
5g
£3080.00 2025-02-09
Key Organics Ltd
6W-0872-10G
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
29974-49-0 >90%
10g
£5775.00 2025-02-09
A2B Chem LLC
AD52230-1mg
diphenylmethyl(6r,7r)-3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
29974-49-0 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AD52230-5mg
diphenylmethyl(6r,7r)-3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
29974-49-0 >90%
5mg
$214.00 2024-04-20
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